Srpin340

Overview

Description

Srpin340 is a small-molecule inhibitor of serine/arginine-rich protein-specific kinases (SRPKs) 1 and 2 . SRPKs phosphorylate and regulate serine/arginine-rich (SR) proteins that bind and regulate mRNA splicing, playing an important role in post-transcriptional regulation . SRPK dysregulation can alter SR protein activity and promote expression of splicing isoforms, leading to increased viral infection or tumorigenic processes .

Molecular Structure Analysis

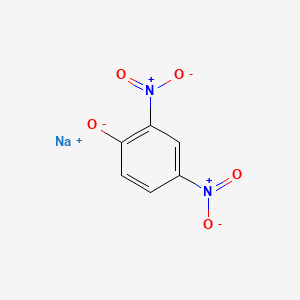

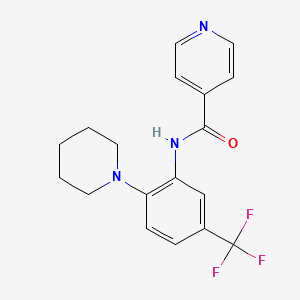

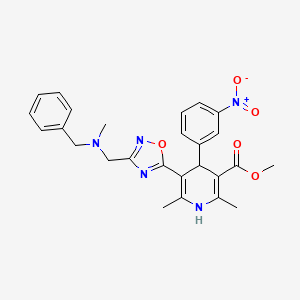

The molecular formula of Srpin340 is C18H18F3N3O . Its molecular weight is 349.4 g/mol . The chemical structure of Srpin340 is provided by the manufacturer .

Chemical Reactions Analysis

Inhibition of SRPK1 and SRPK2 by SRPIN340 reduces SRp75 protein phosphorylation, leading to suppressed Sindbis virus propagation and reduced HIV production . Dose-dependent suppression of hepatitis C virus replication by the inhibitor SRPIN340 has been seen in vitro .

Physical And Chemical Properties Analysis

Srpin340 is supplied as a lyophilized powder . It is soluble in DMSO at 40 mg/mL or ethanol at 25 mg/mL .

Scientific Research Applications

Methods of Application

The compound was tested on lymphoid and myeloid leukemia cell lines to evaluate its cytotoxic activity. The effects of SRPIN340 on the phosphorylation of the SR protein family and the expression of specific genes related to cancer progression were also assessed .

Results

The treatment with SRPIN340 resulted in significant cytotoxic activity, triggering early and late events of apoptosis. It also altered the expression of MAP2K1, MAP2K2, VEGF, and FAS genes, suggesting a potential antileukemia effect .

Application in Ocular Diseases

Methods of Application: In a model of laser-induced choroidal neovascularization in mice, SRPIN340 was administered via intraocular injections following laser photocoagulation .

Results

The treatment suppressed choroidal neovascularization dose-dependently, with an EC50 of 0.32ng/µl. It also modulated the splicing of VEGF to promote anti-angiogenic isoforms .

Application in Cancer Research

Methods of Application: Research has focused on developing small molecule inhibitors like SRPIN340 to target SRPKs, with studies examining their effects on cancer cell growth and survival .

Results: Inhibition of SRPKs by compounds like SRPIN340 has shown promise in preclinical studies, reducing the growth and survival of cancer cells .

Application in Antiviral Research

Methods of Application: The focus has been on understanding how SRPK dysregulation, which can be inhibited by SRPIN340, alters the activity of SR proteins and promotes viral infections .

Results: The selective inhibition of SRPKs by SRPIN340 could potentially reduce viral infection rates by affecting the splicing of key proteins .

Application in Neurological Disorders

Summary of Application

The dysregulation of pre-mRNA splicing machinery, which includes SRPKs, has been associated with the biogenesis of several neurological disorders. SRPIN340, by inhibiting SRPKs, could have therapeutic potential in this area .

Methods of Application: Studies have investigated the effects of SRPK inhibition on neuronal cell lines and animal models to assess the impact on neurological disease progression .

Results: While specific results in this area are not detailed in the current search results, the potential for SRPIN340 to affect neurological disorders remains an area of interest for further research .

Application in Angiogenesis Research

Methods of Application: The compound has been used in experimental models to study its effects on VEGF splicing and the subsequent impact on angiogenesis .

Results: Findings suggest that SRPIN340 can shift the balance from pro-angiogenic to anti-angiogenic VEGF isoforms, providing insights into the regulation of angiogenesis .

Application in Structural Biology

Methods of Application: The interaction between SRPKs and SRPIN340 was analyzed using intrinsic tryptophan fluorescence emission, molecular docking, and molecular dynamics .

Results: The studies revealed critical information about the binding sites and conformational changes upon SRPK inhibition, which could guide the development of novel drug candidates .

Application in Antitumor Strategy Development

Methods of Application: The compound’s effect on the viability of leukemia cell lines was assessed, along with its impact on gene expression related to cancer progression .

Results: The pharmacological inhibition of SRPKs by SRPIN340 showed potential as an alternative therapeutic strategy for fighting leukemias .

Application in Antiviral Therapy

Methods of Application: The compound was studied for its ability to inhibit the activity of SRPK1 and its effects on viral replication and spread .

Results: SRPIN340 demonstrated inhibitory effects on viruses like Sindbis and SARS, suggesting its potential as an antiviral agent .

Application in Drug Discovery

Methods of Application: SRPIN340’s selectivity and inhibition kinetics were characterized to understand its potential as a lead compound .

Results: The data obtained from these studies can inform the development of more potent and selective SRPK inhibitors for therapeutic use .

Application in Gene Expression Regulation

Methods of Application: Research has focused on how SRPIN340’s inhibition of SRPKs alters the splicing of pre-mRNA, impacting gene expression .

Results: The compound’s influence on gene expression regulation could have broad implications for understanding and treating diseases .

Application in Medicinal Chemistry

Methods of Application: The compound’s interactions with SRPKs were studied to identify key features for potent inhibition .

Results: These findings provide a foundation for the rational design of new inhibitors with improved pharmacological properties .

Application in Chemoresistance Studies

Methods of Application: The study investigated the mechanism linking the nuclear accumulation of SRPK2 to cisplatin treatment and the effect of SRPIN340 on this process .

Results: Treatment with SRPIN340 prevented the nuclear import of SRPK2 and conferred tolerance to cisplatin treatment, suggesting a potential role in overcoming drug resistance .

Application in Drug Resistance Mechanism Elucidation

Methods of Application: The compound was used to explore the ATM/CHK2 signaling pathway and its influence on the nuclear translocation of SRPK2 in response to cisplatin .

Results: The findings indicated that SRPKs play a decisive role in coordinating cellular responses to DNA damage and that SRPIN340 can modulate these responses .

Application in Topical Drug Formulation

Methods of Application: The efficacy of topical SRPIN340 drops was tested in a dose-dependent manner to reduce CNV lesion area .

Results: The topical application of SRPIN340 was effective in reducing CNV lesions, with no systemic detection of the compound, highlighting its potential for localized treatment .

Safety And Hazards

Future Directions

While the future directions of Srpin340 are not explicitly mentioned in the retrieved papers, it is suggested that SRPK pharmacological inhibition should be considered as an alternative therapeutic strategy for fighting leukemias . Moreover, the obtained SRPK-ligand interaction data provide useful structural information to guide further medicinal chemistry efforts towards the development of novel drug candidates .

properties

IUPAC Name |

N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O/c19-18(20,21)14-4-5-16(24-10-2-1-3-11-24)15(12-14)23-17(25)13-6-8-22-9-7-13/h4-9,12H,1-3,10-11H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFGGOFPIISJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Srpin340 | |

CAS RN |

218156-96-8 | |

| Record name | 218156-96-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy-6-{[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoyl]amino}naphthalene-2-sulfonic acid](/img/structure/B1681021.png)

![1-[2,6-Bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea](/img/structure/B1681024.png)

![(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide](/img/structure/B1681025.png)

![3-amino-N-(2,4-dibromophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1681031.png)